molecular formula C9H19N B1442261 2-(3-Methylcyclohexyl)ethan-1-amine CAS No. 1057674-38-0

2-(3-Methylcyclohexyl)ethan-1-amine

Cat. No. B1442261
CAS RN: 1057674-38-0
M. Wt: 141.25 g/mol
InChI Key: BFZWLRTYKGGBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylcyclohexyl)ethan-1-amine is a cyclic amine. It has a molecular weight of 141.26 and its IUPAC name is 2-(3-methylcyclohexyl)ethanamine .


Synthesis Analysis

The synthesis of 2-(3-Methylcyclohexyl)ethan-1-amine can be achieved through transaminase-mediated reactions . Transaminases are promising biocatalysts for use in chiral amine synthesis . They have been used in the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Molecular Structure Analysis

The InChI code for 2-(3-Methylcyclohexyl)ethan-1-amine is 1S/C9H19N/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7,10H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .

Relevant Papers The relevant papers retrieved discuss the synthesis of 2-(3-Methylcyclohexyl)ethan-1-amine using transaminases . These papers highlight the potential of transaminases as biocatalysts for the synthesis of chiral amines .

Scientific Research Applications

Chemical Synthesis: Chiral Amine Production

The compound’s chiral center makes it a candidate for use in the production of chiral amines, which are valuable in the synthesis of pharmaceuticals. Enzymatic methods, such as transaminase-mediated synthesis, can be employed to produce enantiomerically pure amines, which are crucial for creating drugs with specific desired activities .

Synthetic Biology: Metabolic Engineering

The compound can be produced via metabolic engineering in microorganisms, as demonstrated in studies where Escherichia coli was engineered to produce cinnamylamine, a structurally related compound, from cinnamic acid . This approach can be applied to produce 2-(3-Methylcyclohexyl)ethan-1-amine in an environmentally friendly and cost-effective manner.

properties

IUPAC Name

2-(3-methylcyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZWLRTYKGGBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307387
Record name 3-Methylcyclohexaneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylcyclohexyl)ethan-1-amine

CAS RN

1057674-38-0
Record name 3-Methylcyclohexaneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057674-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohexaneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylcyclohexyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Methylcyclohexyl)ethan-1-amine
Reactant of Route 3
2-(3-Methylcyclohexyl)ethan-1-amine
Reactant of Route 4
2-(3-Methylcyclohexyl)ethan-1-amine
Reactant of Route 5
2-(3-Methylcyclohexyl)ethan-1-amine
Reactant of Route 6
2-(3-Methylcyclohexyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.